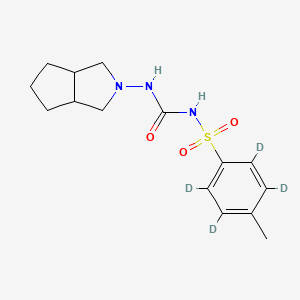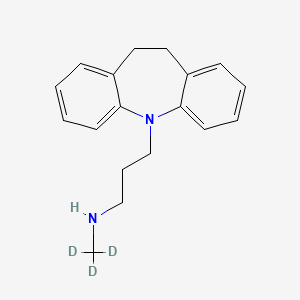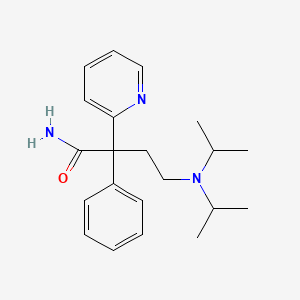
グリクラジド-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gliclazide-d4 is the deuterium labeled version of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . It is taken by mouth .
Synthesis Analysis
A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps . Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate . The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .Molecular Structure Analysis
The crystal and molecular structure for Gliclazide was determined by single-crystal X-ray diffraction . Gliclazide crystallizes in the monoclinic space group P2,/n, with the unit cell dimensions a = 10.828(2) A, b = 14.342(19) A, c= 11.005(6)A, and with β = 106.97(2)°, V = 1635(12)A3, and Z = 4 .Chemical Reactions Analysis
Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels . It is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .Physical and Chemical Properties Analysis
Gliclazide has a molecular formula of C15H21N3O3S, a molecular weight of 323.41 g/mol, and a melting point of 163 °C–172 °C . It is an amphoteric drug, with pKa values of 5.8 .科学的研究の応用
バイオファーマシューティクス研究
グリクラジド-d4は、バイオファーマシューティクス研究に使用されます。 これは、WHOとブラジルによって同時に必須療法として示されている唯一の経口糖尿病薬であり、国際薬剤師連盟(FIP)によると、バイオウェイバーの潜在的な候補でもあります . バイオウェイバーは、新しい医薬品を登録するための相対的バイオアベイラビリティ/バイオエクイバレンス(RB/BE)試験からの免除を得るために、バイオファーマシューティクス特性がどの程度有利であるかの評価です .
糖尿病治療
this compoundは、2型糖尿病の治療に使用されます。 これは、観察コホートでは、低血糖発作のリスクが低く、長期にわたる心血管安全性に有益であることが関連付けられています . 新しいオランダの2型糖尿病管理ガイドラインでは、特にグリクラジドを好ましい2番目の治療選択肢として推奨しています .
心血管安全性
観察研究では、他のSUよりもグリクラジドの方が心血管に有益であることが示されています . これは、心血管疾患のリスクがある糖尿病患者にとって、より安全な選択肢になります。
ナノ粒子研究
this compoundは、ナノ粒子研究に使用されます。 調製されたグリクラジド負荷キューボソーマルナノ粒子は、ナノサイズの粒子を示し、グリクラジドの約80%を封入し、グリクラジド懸濁液と比較して、より高い割合の薬物放出を示しました .
溶解度、透過性、溶解研究
this compoundは、薬物の溶解度、透過性、溶解に関する研究に使用されます . この情報は、薬物の薬物動態と薬力学を理解するために不可欠です。
比較効力研究
this compoundは、他の経口血糖降下薬との比較効力研究に使用されます。 これは、他の血糖降下薬と比較して、少なくとも同等の効力を持つように見えます .
作用機序
Target of Action
Gliclazide-d4, like its parent compound Gliclazide, primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .
Mode of Action
Gliclazide-d4 binds to the SUR1 receptor, subsequently blocking the ATP-sensitive potassium channels . This binding results in the closure of these channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells . This depolarization triggers the release of insulin, a hormone that regulates blood glucose levels .
Biochemical Pathways
The action of Gliclazide-d4 affects several biochemical pathways. Primarily, it increases both basal insulin secretion and meal-stimulated insulin release . It also enhances peripheral glucose utilization, reduces hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors . These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
Gliclazide-d4, similar to Gliclazide, is expected to be extensively metabolized by the liver . Its metabolites are excreted in both urine (60-70%) and feces (10-20%) . The pharmacokinetic properties of Gliclazide-d4, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of Gliclazide-d4’s action are primarily related to its ability to stimulate insulin secretion and regulate blood glucose levels . It specifically improves the abnormal first phase insulin release in type 2 diabetes, and also has an effect on the second phase . Additionally, Gliclazide-d4, like Gliclazide, may exhibit pleiotropic actions outside pancreatic β cells, such as anti-inflammatory and cellular protective effects, which might be beneficial in the treatment of type 1 diabetes mellitus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gliclazide-d4. For instance, the formulation factors such as drug concentration, stabilizer, and surfactant percentage can impact the particle size of Gliclazide-d4 nanosuspension, thereby affecting its solubility and bioavailability . Moreover, the pH of the gastrointestinal tract can influence the solubility of Gliclazide-d4, thereby affecting its absorption and overall therapeutic efficacy .
Safety and Hazards
将来の方向性
Recent real-world studies into the effectiveness and safety of Gliclazide appear to confirm these findings, and publication of new data from these studies in patients with T2DM in the UK, and in Muslim patients who are fasting during Ramadan, are awaited with interest . Another study being undertaken with Gliclazide is a pan-India study in patients with maturity-onset diabetes of the young (MODY) subtypes 1, 3, and 12 .
生化学分析
Biochemical Properties
Gliclazide-d4 plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It interacts with the β cell sulfonyl urea receptor (SUR1), subsequently blocking the ATP sensitive potassium channels . This interaction leads to a decrease in potassium efflux, resulting in the depolarization of the β cells .
Cellular Effects
Gliclazide-d4 exerts various effects on different types of cells and cellular processes. It stimulates β cells of the pancreas to release insulin, thereby increasing both basal insulin secretion and meal-stimulated insulin release . Gliclazide-d4 also increases peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Molecular Mechanism
The molecular mechanism of Gliclazide-d4 involves its binding to the β cell sulfonyl urea receptor (SUR1) and subsequent blocking of ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux and depolarization of the β cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Gliclazide-d4 has shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels over time . It is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Dosage Effects in Animal Models
The effects of Gliclazide-d4 vary with different dosages in animal models . Studies have shown that it exhibits a profound hypoglycemic effect, which is even more pronounced when combined with other hypoglycemic agents such as probiotics and bile acids .
Metabolic Pathways
Gliclazide-d4 is involved in several metabolic pathways. It is extensively metabolized to at least 8 identified metabolites by three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation .
Transport and Distribution
Gliclazide-d4 is transported and distributed within cells and tissues . It is highly bound to albumin in plasma, leading to high concentrations in the liver, kidneys, skin, lungs, skeletal muscle, intestinal, and cardiac tissue .
Subcellular Localization
Studies on similar compounds like GLUT4 have shown that they traverse both PM-proximal and PM-distal compartments in unstimulated muscle cells
特性
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVGTQGAOIONJV-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)NN2CC3CCCC3C2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)


![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

